![molecular formula C9H21NS2Sn B14253907 N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine CAS No. 401592-87-8](/img/structure/B14253907.png)
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine is a complex organotin compound It is characterized by the presence of a trimethylstannyl group attached to a sulfanylcarbonothioyl moiety, which is further linked to a butan-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine typically involves multiple steps. One common method includes the reaction of N-methylbutan-1-amine with trimethylstannyl chloride in the presence of a base to form the trimethylstannyl derivative. This intermediate is then reacted with carbon disulfide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be employed in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine involves its interaction with specific molecular targets. The trimethylstannyl group can facilitate the formation of stable complexes with metal ions, while the sulfanylcarbonothioyl moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-butylamine: A simpler amine with similar structural features but lacking the organotin and sulfur components.
Trimethylstannyl derivatives: Compounds with the trimethylstannyl group but different functional groups attached.
Sulfur-containing amines: Compounds with sulfur atoms in their structure, such as thiols or thioethers.
Uniqueness
N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine is unique due to the combination of the trimethylstannyl group and the sulfanylcarbonothioyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
401592-87-8 |
|---|---|
Formule moléculaire |
C9H21NS2Sn |
Poids moléculaire |
326.1 g/mol |
Nom IUPAC |
trimethylstannyl N-butyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2.3CH3.Sn/c1-3-4-5-7(2)6(8)9;;;;/h3-5H2,1-2H3,(H,8,9);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
JAYVTWORPUZYED-UHFFFAOYSA-M |
SMILES canonique |
CCCCN(C)C(=S)S[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


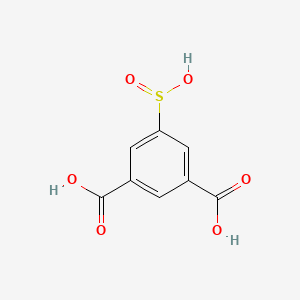
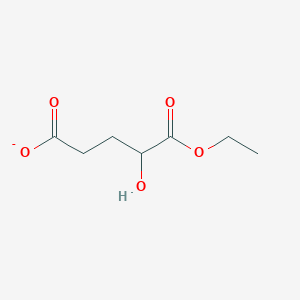

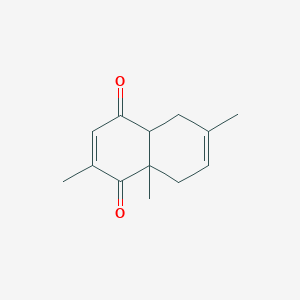
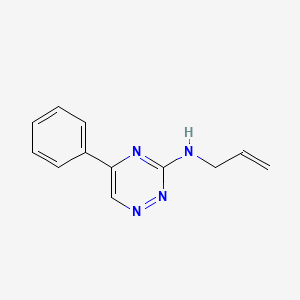
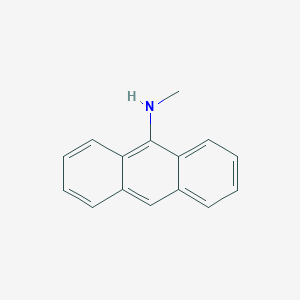
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
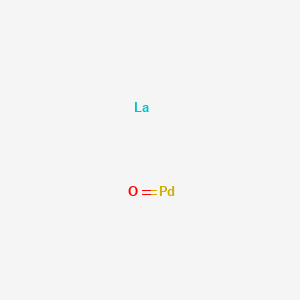
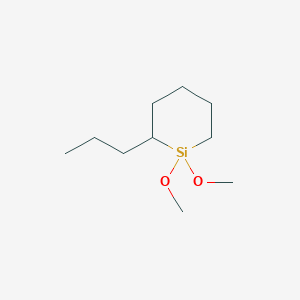
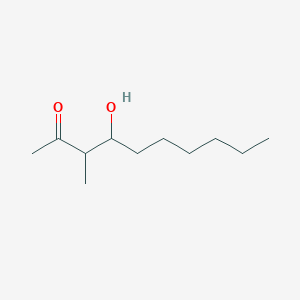

![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
